molecular formula C13H10ClN3O B2785345 3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile CAS No. 255710-84-0

3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile

Cat. No.: B2785345
CAS No.: 255710-84-0
M. Wt: 259.69
InChI Key: RXIOKFQYHVLPRN-UHFFFAOYSA-N
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Description

Evolution of Pyrazole Derivatives in Medicinal Chemistry

The pyrazole nucleus has undergone four distinct developmental phases since its first synthesis by Ludwig Knorr in 1883. Early 20th-century applications focused on antipyretic agents (e.g., antipyrine), while mid-century research explored anti-inflammatory derivatives like phenylbutazone. The 1990s marked a paradigm shift with the FDA approval of celecoxib (1998), demonstrating pyrazole’s capacity for target specificity in cyclooxygenase-2 inhibition. Contemporary developments emphasize hybrid structures combining pyrazole with nitrile, formyl, and halogenated aryl groups to enhance pharmacokinetic properties.

Key milestones in pyrazole drug development:

Era Breakthrough Compound Therapeutic Area Significance
1883-1900 Antipyrine Analgesic/Antipyretic First synthetic pyrazole medicinal agent
1952-1975 Phenylbutazone Anti-inflammatory Demonstrated NSAID potential
1998-2010 Celecoxib COX-2 inhibition Validated target-specific design
2015-present Crizotinib/Erdafitinib Anticancer (kinase inhib.) Showcased hybrid pyrazole-nitrogen systems

Pharmacological Significance of the Pyrazole Scaffold

Pyrazole’s pharmacological versatility stems from three key attributes:

  • Bioisosteric flexibility : The 1,2-diazole ring effectively mimics adenine’s hydrogen bonding pattern, enabling kinase inhibition (e.g., crizotinib’s ALK/ROS1 targeting)
  • Metabolic stability : Compared to imidazoles, pyrazoles demonstrate superior resistance to hepatic oxidation due to reduced electron density at N1
  • Synthetic tractability : The scaffold supports regioselective functionalization at C3, C4, and C5 positions through established cyclocondensation protocols

Notably, 8 of 74 FDA-approved protein kinase inhibitors contain pyrazole cores, underscoring their dominance in targeted cancer therapies.

Historical Development of Formylpyrazole Derivatives

The introduction of formyl groups at pyrazole-C4 dates to 1970s Vilsmeier-Haack reactions, which enabled direct formylation of 1,3-disubstituted pyrazoles. This advancement addressed prior challenges in introducing electrophilic substituents to electron-deficient heterocycles. Modern adaptations employ POCl3/DMF systems to achieve 60-85% yields for 4-formylpyrazoles while maintaining regiochemical control.

The formyl group’s utility in subsequent derivatization is exemplified by:

  • Schiff base formation for antimicrobial agents
  • Knoevenagel condensations creating α,β-unsaturated ketones
  • Reductive amination producing amine-linked hybrids

Positioning of Substituted Pyrazoles in Contemporary Research

Current pyrazole research prioritizes three substitution patterns relevant to 3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile:

  • Halogenated aryl groups : 4-Chlorophenyl substitution enhances membrane permeability and imparts moderate hydrophobicity (ClogP +2.1 vs +0.9 for phenyl)
  • Nitrile-containing sidechains : The propanenitrile moiety increases metabolic stability vs ester/prodrug formulations (t1/2 >6h in murine models)
  • Formyl group utilization : Serves as synthetic handle for:
    • Michael addition acceptors
    • Coordination sites in metalloenzyme inhibitors
    • Cross-coupling partners for Suzuki-Miyaura reactions

Recent studies demonstrate that combining these features yields compounds with dual kinase inhibition and antimicrobial activity. For instance, analog structures show IC50 values <100nM against EGFR kinase while maintaining MIC90 ≤8μg/mL against methicillin-resistant Staphylococcus aureus.

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-4-formylpyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c14-12-4-2-10(3-5-12)13-11(9-18)8-17(16-13)7-1-6-15/h2-5,8-9H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIOKFQYHVLPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=O)CCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.

  • Substitution with Chlorophenyl Group: : The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.

  • Introduction of the Formyl Group: : The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.

  • Attachment of the Nitrile Group: : The nitrile group can be introduced through reactions involving cyanide ions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the nitrile group to an amine.

  • Substitution: : Substitution reactions can occur at various positions on the pyrazole ring or the chlorophenyl group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can be facilitated by various reagents depending on the specific substitution desired.

Major Products Formed

  • Oxidation Products: : Higher oxidation state derivatives, such as carboxylic acids.

  • Reduction Products: : Amines derived from the reduction of the nitrile group.

  • Substitution Products: : Derivatives with different substituents on the pyrazole ring or chlorophenyl group.

Scientific Research Applications

3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile has several scientific research applications:

  • Chemistry: : It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: : The compound may have biological activity and can be studied for potential pharmacological effects.

  • Medicine: : It can be investigated for its therapeutic potential in treating various diseases.

  • Industry: : The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 255710-84-0
  • Molecular Formula : C₁₃H₁₀ClN₃O
  • Molecular Weight : 259.69 g/mol
  • Key Functional Groups :
    • 4-Chlorophenyl substituent (electron-withdrawing).
    • Formyl group (aldehyde) at the pyrazole 4-position.
    • Propanenitrile chain (nitrile group at terminal position).

The compound is primarily used in research as a synthetic intermediate .

Halogen-Substituted Analogs
Compound Name CAS Number Molecular Weight Substituent Position Key Differences vs. Target Compound
3-[3-(4-Bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile 255710-83-9 304.14 g/mol Para-bromo Higher MW (Br vs. Cl); increased lipophilicity
3-[3-(2-Bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile N/A ~304.14 g/mol Ortho-bromo Steric hindrance due to ortho substitution; altered electronic effects

Impact of Halogen Substitution :

  • Bromine vs.
  • Positional Effects : Para-substitution (target compound) maximizes electronic effects on the pyrazole ring, while ortho-substitution introduces steric constraints .
Heterocyclic and Functional Group Variants
Compound Name CAS Number Molecular Weight Key Structural Differences
3-[4-Formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]propanenitrile CID 86812333 226.24 g/mol Pyridinyl replaces chlorophenyl; introduces basic nitrogen for H-bonding
3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile 1909-18-8 227.26 g/mol Hydroxy and methyl groups replace formyl and chlorophenyl; increased polarity
3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanenitrile 1006508-15-1 169.61 g/mol Lacks formyl and aryl groups; simplified structure with methyl substituent

Functional Group Analysis :

  • Formyl Group : Critical for reactivity (e.g., Schiff base formation) in the target compound; absent in simpler analogs like .
  • Pyridinyl vs. Chlorophenyl : The pyridine ring (electron-deficient) may alter π-π stacking interactions compared to the chlorophenyl group (electron-withdrawing) .
Methoxy-Substituted Analogs
Compound Name Ref. Code Molecular Weight Key Differences
3-[3-(3,4-Dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile 10-F649120 ~299.73 g/mol Methoxy groups enhance electron density on aryl ring

Electronic Effects :

Molecular Weight Trends :

  • Halogenated analogs (Br/Cl) > heterocyclic variants > methyl/hydroxy-substituted derivatives.
  • Higher molecular weight correlates with increased lipophilicity (ClogP: Br > Cl > H) .

Biological Activity

3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and antitubercular research. This article discusses its biological activity based on various studies, highlighting its effectiveness against different pathogens, synthesis methods, and potential therapeutic applications.

The molecular formula of this compound is C13H10ClN3O with a molecular weight of 259.69 g/mol. The compound features a pyrazole ring, which is known for its biological activity, and a chlorophenyl substituent that enhances its pharmacological properties.

Antibacterial Properties

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds similar to this compound have shown minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL against Bacillus subtilis and Staphylococcus epidermidis . The presence of the chlorophenyl group is believed to contribute to this enhanced activity.

Compound Pathogen MIC (µg/mL)
This compoundStaphylococcus aureus3.12
Bacillus subtilis0.78
Enterococcus faecalis6.25

Antifungal Activity

The compound has also been evaluated for antifungal properties. Studies indicate that derivatives containing the pyrazole scaffold exhibit promising antifungal activity against several pathogenic fungi. For example, certain derivatives have demonstrated potent activity against Candida albicans and other fungal strains .

Antitubercular Activity

In addition to its antibacterial and antifungal properties, research has shown that compounds with a similar structure to this compound can inhibit the growth of Mycobacterium tuberculosis. This makes them potential candidates for developing new antitubercular agents .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for pathogen survival.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various pyrazole derivatives, including those with chlorophenyl substitutions, showing significant inhibition against resistant strains of Staphylococcus aureus.
  • Antifungal Treatment : In vitro testing revealed that certain pyrazole derivatives could effectively treat infections caused by Candida spp., indicating their potential use in antifungal therapies.

Q & A

Basic: What are the common synthetic routes for this compound?

The synthesis typically involves cyclocondensation reactions between acetylenic ketones and hydrazines to form the pyrazole core, followed by functionalization of the 4-position with a formyl group and substitution at the 1-position with a propanenitrile chain . Key steps include:

  • Purification : Column chromatography using ethyl acetate/hexane (1:4 ratio) to isolate intermediates .
  • Recrystallization : Final product purification via methanol or 2-propanol .
  • Reaction optimization : Maintaining temperatures between –20°C to –15°C for 40–48 hours during diazomethane-mediated alkylation .

Basic: What spectroscopic techniques confirm its structure?

Standard characterization methods include:

  • 1H/13C NMR : Proton environments near the formyl (δ ~9.8–10.2 ppm) and nitrile groups are resolved in deuterated DMSO .
  • X-ray crystallography : Provides unambiguous structural confirmation; for example, C–C bond lengths in the pyrazole ring average 1.38 Å .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 298.08) .

Advanced: How to optimize reaction conditions for higher yields?

  • Temperature control : Lower temperatures (–20°C) minimize side reactions during alkylation .
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution at the pyrazole nitrogen .
  • Catalyst screening : Triethylamine (0.12 g per 5 mmol substrate) improves diazomethane reactivity .
  • Design of Experiments (DoE) : Systematic variation of pH (6–8) and reaction time (24–48 hours) identifies optimal conditions .

Advanced: How to resolve contradictions in biological activity data?

Discrepancies in antimicrobial or antitumor activity across studies often arise from:

  • Structural variations : Substituting the 4-chlorophenyl group with bromo or trifluoromethyl groups alters hydrophobicity and target binding .
  • Assay conditions : Differences in bacterial strains (e.g., Staphylococcus aureus vs. E. coli) or cell lines affect IC50 values .
  • Validation : Replicate studies under standardized protocols (e.g., CLSI guidelines) and use computational models (QSAR) to correlate structure-activity trends .

Advanced: What computational methods predict its reactivity?

  • Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) calculations predict electrophilic attack sites (e.g., formyl carbon) and HOMO-LUMO gaps (~4.5 eV) .
  • Molecular docking : AutoDock Vina simulates binding to cytochrome P450 (binding energy ≤ –8.5 kcal/mol) .
  • Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., water) assess conformational stability over 100-ns trajectories .

Basic: What purification methods are effective post-synthesis?

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients to separate nitrile-containing intermediates .
  • Recrystallization : Methanol yields >95% purity for X-ray-quality crystals .
  • TLC monitoring : Hexane/ethyl acetate (3:1) Rf ≈ 0.5 ensures reaction completion .

Advanced: How does the 4-chlorophenyl group influence electronic properties?

  • Electron-withdrawing effect : The Cl atom increases the pyrazole ring’s electrophilicity, confirmed by NMR chemical shifts (C-Cl para-substitution deshields adjacent protons by 0.3 ppm) .
  • Computational analysis : Natural Bond Orbital (NBO) calculations show enhanced charge transfer to the formyl group (Wiberg bond index: 0.92) .

Basic: What are the stability considerations during storage?

  • Moisture sensitivity : Store in desiccators with silica gel to prevent nitrile hydrolysis .
  • Light sensitivity : Amber vials minimize photodegradation of the formyl group .
  • Temperature : –20°C for long-term storage; room temperature for daily use .

Advanced: How to design derivatives for enhanced bioactivity?

  • Bioisosteric replacement : Substitute the chlorophenyl group with thienyl (improves solubility) or trifluoromethyl (enhances metabolic stability) .
  • Functional group addition : Introduce sulfonyl or amine groups at the pyrazole 5-position to modulate kinase inhibition .
  • SAR studies : Test derivatives against cancer cell lines (e.g., MCF-7) with IC50 < 10 µM as a benchmark .

Advanced: What challenges arise in crystallizing this compound?

  • Crystal packing : Bulky substituents (e.g., propanenitrile) disrupt lattice formation, requiring slow evaporation from methanol/water mixtures .
  • Solvent choice : High-polarity solvents (e.g., DMF) reduce nucleation rates, yielding larger crystals .
  • Data collection : Low-temperature (193 K) X-ray diffraction minimizes thermal motion artifacts .

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